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Compound of Interest

Compound Name: 2-Nitrocyclohexanone

Cat. No.: B1217707 Get Quote

Spectroscopic Profile of 2-Nitrocyclohexanone:
A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Nitrocyclohexanone, a key intermediate in various synthetic pathways. The following

sections detail its characteristic signatures in ¹H Nuclear Magnetic Resonance (NMR), ¹³C

NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular

format for ease of comparison. Detailed experimental protocols for acquiring such data are also

provided, alongside a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for 2-
Nitrocyclohexanone. These values are based on typical chemical shifts and absorption

frequencies for the functional groups and structural motifs present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.8 - 5.0 dd 1H

H-2 (methine proton

alpha to nitro and

carbonyl groups)

~2.4 - 2.6 m 2H

H-6 (methylene

protons alpha to the

carbonyl group)

~2.0 - 2.2 m 2H
H-3 (methylene

protons)

~1.7 - 1.9 m 4H
H-4, H-5 (methylene

protons)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm Carbon Atom

~205 - 215 C=O (C-1)

~90 - 95 C-NO₂ (C-2)

~35 - 40 C-6

~25 - 30 C-3

~20 - 25 C-4, C-5

IR (Infrared) Spectroscopy Data
Technique: Attenuated Total Reflectance (ATR)
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Wavenumber (cm⁻¹) Intensity Assignment

~2940 - 2860 Medium C-H (alkane) stretching

~1715 - 1735 Strong C=O (ketone) stretching

~1550 - 1570 Strong
N-O asymmetric stretching

(nitro group)

~1370 - 1390 Strong
N-O symmetric stretching (nitro

group)

MS (Mass Spectrometry) Data
Ionization Method: Electron Ionization (EI)

m/z Ratio Relative Intensity (%) Possible Fragment

143 Moderate [M]⁺ (Molecular Ion)

97 Moderate [M - NO₂]⁺

83 High [C₆H₁₁]⁺

69 Moderate [C₅H₉]⁺

55 High [C₄H₇]⁺

41 High [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2-Nitrocyclohexanone is dissolved in 0.5-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1217707?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Acquisition: Proton spectra are acquired using a standard single-pulse experiment.

Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an

acquisition time of 4 seconds. Typically, 16 scans are co-added to achieve a good signal-to-

noise ratio.

¹³C NMR Acquisition: Carbon-13 spectra are acquired using a proton-decoupled pulse

sequence to simplify the spectrum and enhance sensitivity. A spectral width of 240 ppm and

a relaxation delay of 2 seconds are used. Due to the low natural abundance of ¹³C, several

hundred to a few thousand scans are typically required.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform. The resulting spectra are phased and baseline-corrected. Chemical shifts are

referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of solid 2-Nitrocyclohexanone is placed directly onto

the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A

background spectrum of the clean ATR crystal is first collected. Then, the sample spectrum

is acquired. Typically, 32 scans are co-added at a spectral resolution of 4 cm⁻¹ to improve

the signal-to-noise ratio.

Data Processing: The final IR spectrum is presented in terms of transmittance or absorbance

as a function of wavenumber.

Mass Spectrometry (MS)
Sample Introduction and Chromatography: The sample is introduced into the mass

spectrometer via a Gas Chromatograph (GC). A dilute solution of 2-Nitrocyclohexanone in

a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The

GC is equipped with a capillary column (e.g., HP-5MS) suitable for separating non-polar to

semi-polar compounds. The oven temperature is programmed to ramp from a low initial
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temperature (e.g., 60 °C) to a final temperature (e.g., 250 °C) to ensure the elution of the

analyte.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer. Electron Ionization (EI) is employed, with a standard electron energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a quadrupole mass analyzer.

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Nitrocyclohexanone.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

To cite this document: BenchChem. [spectroscopic data of 2-Nitrocyclohexanone (1H NMR,
13C NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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